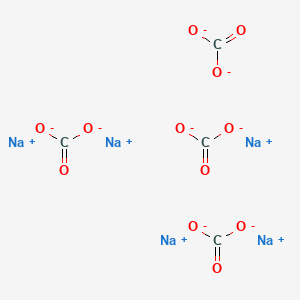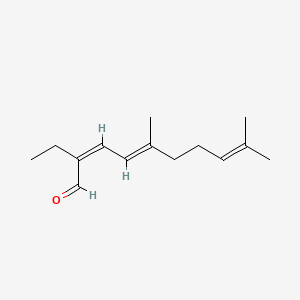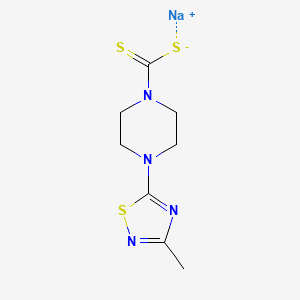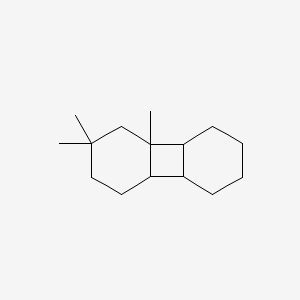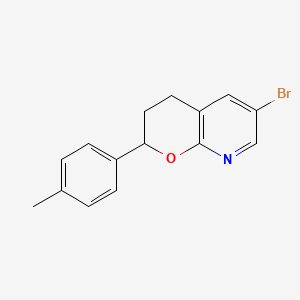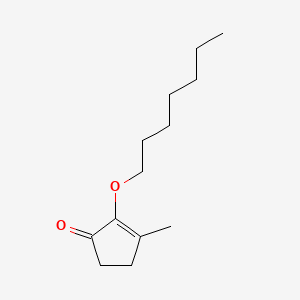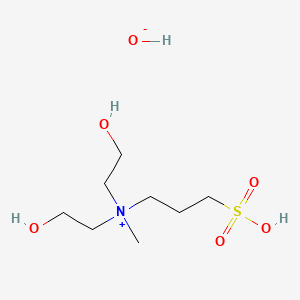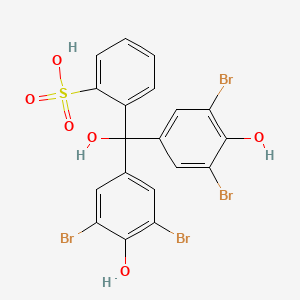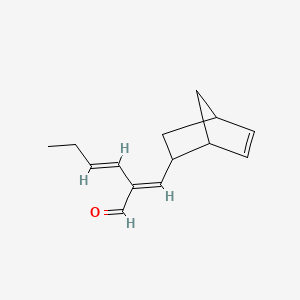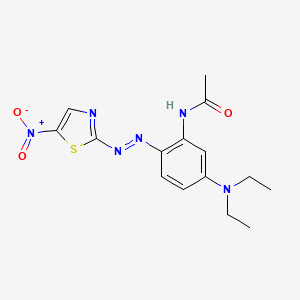
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as an aromatic compound with electron-donating groups, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mecanismo De Acción
The mechanism of action of N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in biological activity. The azo group can undergo reduction in biological systems, releasing aromatic amines that may have specific biological effects.
Comparación Con Compuestos Similares
N-(5-(Diethylamino)-2-((5-nitro-2-thiazolyl)azo)phenyl)acetamide can be compared with other azo dyes, such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in the staining of lipids.
These compounds share the azo group but differ in their specific substituents and applications, highlighting the uniqueness of this compound in terms of its chemical properties and uses.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
Propiedades
Número CAS |
73264-50-3 |
|---|---|
Fórmula molecular |
C15H18N6O3S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[5-(diethylamino)-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H18N6O3S/c1-4-20(5-2)11-6-7-12(13(8-11)17-10(3)22)18-19-15-16-9-14(25-15)21(23)24/h6-9H,4-5H2,1-3H3,(H,17,22) |
Clave InChI |
OYAJYUJMSRXRPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


